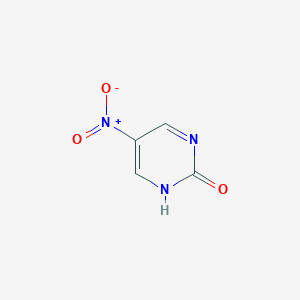

2-羟基-5-硝基嘧啶

描述

2-Hydroxy-5-nitropyrimidine is a light yellow to beige crystalline powder1. It is used as a catalyst in imidazolide couplings1.

Synthesis Analysis

The synthesis of 2-Hydroxy-5-nitropyrimidine involves several steps. One method involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine2. Another method involves a one-pot synthesis method, which includes adding 2-aminopyridine into concentrated sulfuric acid, controlling the temperature, adding concentrated nitric acid, and then keeping the temperature and stirring3.Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitropyrimidine can be found in various databases such as the NIST Chemistry WebBook4.

Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-5-nitropyrimidine are complex and varied. For instance, it can be used in the synthesis of 2-chloro-5-nitropyridine2. It can also undergo transformation to form 2-substituted 5-methylpyrimidines5.Physical And Chemical Properties Analysis

2-Hydroxy-5-nitropyrimidine is a light yellow to beige crystalline powder1. It has a molecular weight of 141.096. Its IUPAC name is 5-nitro-2-pyrimidinol6.科学研究应用

合成和反应

- 制药研究中的合成和反应:2-羟基-5-硝基嘧啶是合成用于DNA修复蛋白质MGMT失活剂的硝基嘧啶的中间体,在制药研究中具有重要意义 (Lopez et al., 2009)。

表面增强拉曼散射(SERS)

- 吸附研究:该化合物在银基底上的吸附已经通过表面增强拉曼散射进行探索,为材料科学和表面化学至关重要,提供了关于分子相互作用和结合机制的见解 (Muniz-Miranda, 2002)。

电子光谱学

- 光谱学中的碱度研究:2-羟基-5-硝基嘧啶的电子光谱特性会根据其质子化而改变,这有助于理解不同环境中的分子行为,这是光谱学和分析化学中的基本方面 (Vu et al., 2021)。

催化应用

- 催化和有机合成:它在钯催化的C–H乙酰化策略中作为定向基团,用于合成2-氨基苯酚衍生物,展示了其在促进特定有机转化中的作用 (Zhao et al., 2019)。

缓蚀研究

- 缓蚀研究:5-硝基嘧啶衍生物中的硝基和羟基基团影响其缓蚀效率,这是材料科学和腐蚀工程领域的重要发现 (Verma et al., 2018)。

抗菌和抗氧化性能

- 生物医学应用:5-硝基嘧啶衍生物表现出显著的抗菌和抗氧化活性,突显了它们在开发新治疗剂中的潜力 (Sura等,2013)。

化学合成和药物开发

- 药物开发和合成方法学:其衍生物已被用于高效合成复杂分子如奥洛姆胞嘧啶,凸显了其在药物开发和化学合成中的实用性 (Hammarström等,2002)。

分子结构和反应性

- 分子结构分析:其与各种亲核试剂的反应研究有助于理解嘧啶衍生物的分子结构和反应性,这对化学合成和分子设计至关重要 (Gorbunov et al., 2013)。

转化和环闭合反应

- 化学转化:2-羟基-5-硝基嘧啶的衍生物经历各种环转化,为新颖化学途径和合成策略提供了见解 (Kråkström等,2020)。

分子电子学

- 分子和超分子结构:对其衍生物的结构和分子间相互作用的研究有助于理解分子电子学和材料科学 (Quesada et al., 2004)。

有机化学中的机理研究

- 反应机制:了解它与钠烷氧化物的反应有助于阐明有机化学中的机制,对合成化学家(Susvilo et al., 2006)很有用。

生物物理学和医学成像

- 磁共振成像(MRI):从嘧啶化合物衍生的亚硝基自由基被用作MRI的对比剂,用于研究肿瘤细胞内的氧化还原状态,展示了它在生物物理学和医学成像中的应用(Hyodo et al., 2006)。

电子自旋共振(ESR)研究

- ESR研究:其衍生物被用于电子自旋共振研究,为无机化学和材料科学提供宝贵信息(Atria et al., 2002)。

安全和危害

2-Hydroxy-5-nitropyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation7. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes8.

未来方向

The future directions of 2-Hydroxy-5-nitropyrimidine research are not explicitly mentioned in the search results. However, given its use in various chemical reactions and its potential as a catalyst, it is likely that further research will continue to explore its properties and potential applications.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNRVSOVVLYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326473 | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitropyrimidine | |

CAS RN |

3264-10-6 | |

| Record name | 3264-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)